4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine
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Overview
Description
4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C6H6ClF2N3O and a molecular weight of 209.58 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce an oxidized pyrimidine compound .
Scientific Research Applications
4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine: Another related compound with different substituents, used in various chemical reactions.
Uniqueness
4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the 2,2-difluoroethoxy group enhances its potential for specific interactions with biological targets, making it valuable for research and potential therapeutic applications .
Biological Activity
4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique difluoroethoxy group that enhances its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₇H₈ClF₂N₃O |
Molecular Weight | 201.61 g/mol |
Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The difluoroethoxy group enhances membrane permeability, allowing the compound to enter cells more efficiently. Once inside, it may interact with various enzymes or receptors, potentially modulating cellular pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication by targeting viral enzymes.
- Anticancer Potential : Some pyrimidine derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Antiviral Activity
A study conducted on pyrimidine derivatives indicated that compounds with difluoro substituents demonstrated significant antiviral activity against influenza viruses. The mechanism involved the inhibition of viral polymerases, leading to reduced viral replication rates.
Case Study 2: Anticancer Properties
In vitro assays using human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. IC50 values were reported at concentrations comparable to established anticancer agents.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Biological Activity | IC50 (μM) |
---|---|---|
This compound | Antiviral, Anticancer | TBD |
4-Chloro-6-methylpyrimidine | Anticancer | 15 |
4-Fluoro-6-(2,2-difluoroethoxy)pyrimidine | Antiviral | TBD |
Properties
Molecular Formula |
C6H6ClF2N3O |
---|---|
Molecular Weight |
209.58 g/mol |
IUPAC Name |
4-chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C6H6ClF2N3O/c7-5-4(10)6(12-2-11-5)13-1-3(8)9/h2-3H,1,10H2 |
InChI Key |
PQBBFHUKVYMAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N)OCC(F)F |
Origin of Product |
United States |
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